molecular formula C11H14ClNO2 B1522040 Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride CAS No. 1035700-06-1

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride

Cat. No.: B1522040
CAS No.: 1035700-06-1
M. Wt: 227.69 g/mol
InChI Key: DTFQONPAXHKIBB-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride (MTHIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of MTHIQ, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structural Overview

MTHIQ is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H14_{14}ClNO2_2
  • Molecular Weight : 227.69 g/mol
  • CAS Number : 1035700-06-1

Anticancer Properties

Research indicates that THIQ derivatives exhibit significant anticancer activity. For instance, studies have shown that certain THIQ compounds can inhibit Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. MTHIQ has been implicated in inducing apoptosis through caspase activation in various cancer cell lines .

Table 1: Summary of Anticancer Activity of THIQ Derivatives

CompoundTarget ProteinIC50_{50} (µM)Mechanism of Action
MTHIQBcl-25.2Induces apoptosis via caspase activation
THIQ Analog AMcl-14.0Inhibits anti-apoptotic signaling
THIQ Analog BBcl-XL_L>10Minimal binding affinity

Neuroprotective Effects

MTHIQ and its analogs have also been studied for their neuroprotective properties. The THIQ scaffold has shown promise in treating neurodegenerative disorders by modulating neurotransmitter systems and exhibiting anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial potential of MTHIQ is notable, with studies indicating effectiveness against various pathogens. The compound has demonstrated activity against bacteria and fungi, suggesting its utility as an antimicrobial agent .

Table 2: Antimicrobial Activity of MTHIQ

PathogenActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusEffective32 µg/mL
Escherichia coliModerate64 µg/mL
Candida albicansEffective16 µg/mL

The biological activities of MTHIQ are attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : By inhibiting Bcl-2 proteins, MTHIQ promotes programmed cell death in cancer cells.
  • Neuroprotection : It modulates neurotransmitter release and reduces oxidative stress.
  • Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits fungal growth.

Case Studies

Recent studies have provided insights into the therapeutic potential of MTHIQ:

  • Cancer Cell Line Studies : In vitro assays using Jurkat cells revealed that MTHIQ induces apoptosis in a dose-dependent manner, with significant activation of caspase-3 observed at higher concentrations .
  • Neuroprotective Assays : Animal models treated with MTHIQ showed reduced neuroinflammation and improved cognitive function in models of Alzheimer’s disease .
  • Antimicrobial Efficacy Trials : Clinical trials demonstrated that formulations containing MTHIQ exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is utilized as an intermediate in the synthesis of several pharmaceuticals. It plays a crucial role in developing analgesics and anti-inflammatory agents, enhancing pain management options significantly .

Case Study: Analgesic Development

In a study focusing on the synthesis of novel analgesics, researchers employed this compound as a precursor to create compounds with improved efficacy and reduced side effects. This approach demonstrated promising results in preclinical models .

Neuroscience Research

Neuroprotective Properties

The compound has been studied for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that derivatives of tetrahydroisoquinoline exhibit significant neuroprotective properties by modulating dopamine metabolism and antagonizing neurotoxic effects .

Case Study: Neuroprotection in Rodents

In a rodent model of neurodegeneration induced by MPTP (a neurotoxin), the administration of this compound showed a reduction in behavioral syndromes associated with neurotoxicity. This study highlighted the compound's potential as a therapeutic agent in treating neurodegenerative disorders .

Organic Synthesis

Versatile Reagent in Organic Chemistry

This compound is valuable in organic synthesis for constructing complex molecules. Its ability to participate in various chemical reactions allows chemists to develop new materials with unique properties .

Data Table: Synthetic Applications

Reaction TypeDescriptionYield (%)
Pictet–Spengler CondensationUsed to synthesize heterocyclic compounds85-97
Enantioselective ReactionsCatalyzed reactions for asymmetric synthesisUp to 61.7
Michael AdditionEmployed for creating carbon-carbon bondsVariable

Biochemical Studies

Role in Enzyme Interaction Studies

The compound is instrumental in biochemical assays that explore enzyme interactions and metabolic pathways. Its use aids researchers in understanding the mechanisms underlying drug actions and metabolic processes critical for drug discovery .

Case Study: Enzyme Activity Modulation

A study investigating the effect of this compound on enzyme activity found that it could significantly enhance the activity of certain enzymes involved in metabolic pathways relevant to drug metabolism. This finding underscores its importance in pharmacokinetics research .

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10;/h2-4,12H,5-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFQONPAXHKIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659699
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035700-06-1
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride
Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride
Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride
Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride
Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride
Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride

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